Cas no 1049365-05-0 (4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/1049365-05-0x500.png)
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
- 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide
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- Inchi: 1S/C20H26FN3O3S/c1-16-15-17(7-8-18(16)21)28(25,26)22-9-10-23-11-13-24(14-12-23)19-5-3-4-6-20(19)27-2/h3-8,15,22H,9-14H2,1-2H3
- InChI Key: VNWYLCPKJDDVNP-UHFFFAOYSA-N
- SMILES: C1(S(NCCN2CCN(C3=CC=CC=C3OC)CC2)(=O)=O)=CC=C(F)C(C)=C1
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5265-0296-2mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-5mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-25mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-10μmol |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-4mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-40mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-100mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-3mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-10mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5265-0296-50mg |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
1049365-05-0 | 50mg |
$160.0 | 2023-09-10 |
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide Related Literature
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
Introduction to 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide (CAS No. 1049365-05-0)
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, identified by its CAS number 1049365-05-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a piperazine moiety, which is a key structural feature in many bioactive agents. The presence of a fluoro substituent and a sulfonamide group further enhances its potential as a pharmacophore, contributing to its interactions with biological targets.
The molecular structure of 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide consists of a benzene ring substituted with a 3-methyl group and a sulfonamide functional group at the 1-position. The nitrogen atom of the piperazine ring is linked to an ethyl chain, which in turn is connected to another phenyl ring carrying a 2-methoxy substituent. This arrangement creates a multi-functionalized scaffold that is conducive to binding with various biological receptors.
In recent years, the exploration of piperazine derivatives has been extensively studied due to their role as intermediates in the synthesis of drugs targeting neurological and cardiovascular diseases. The fluoro group in 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is particularly noteworthy, as fluorine atoms are known to modulate metabolic stability and binding affinity. This property has been leveraged in the development of numerous therapeutic agents, including antipsychotics and antidepressants.
One of the most compelling aspects of 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is its potential application in the treatment of central nervous system (CNS) disorders. The piperazine core interacts with neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like schizophrenia and depression. The introduction of fluorine into this framework can enhance receptor binding affinity, leading to improved therapeutic efficacy.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds, including 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, for their potential biological activity. These studies have highlighted its suitability for further development as an active pharmaceutical ingredient (API). For instance, molecular docking simulations have shown that this compound can effectively bind to the active sites of enzymes and receptors relevant to CNS disorders.
The synthesis of 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group typically requires specialized methodologies, such as halogen exchange reactions or direct fluorination techniques. Similarly, the incorporation of the piperazine moiety necessitates careful selection of reagents and catalysts to avoid unwanted side products.
In clinical settings, the pharmacokinetic properties of 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide are critical factors that determine its suitability for therapeutic use. Studies have indicated that fluorinated compounds often exhibit improved bioavailability and longer half-lives due to their resistance to metabolic degradation. This characteristic makes them particularly valuable in drug development, where sustained activity is often desired.
The sulfonamide group in 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide also contributes significantly to its pharmacological profile. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial and anti-inflammatory effects. When combined with other functional groups like piperazine and fluoro substituents, they can enhance interactions with target proteins, leading to more potent therapeutic outcomes.
Future research directions for 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide may include exploring its efficacy in preclinical models of CNS disorders. Animal studies could provide valuable insights into its mechanism of action and potential side effects. Additionally, formulation studies may be conducted to optimize delivery methods, ensuring maximal therapeutic benefit while minimizing adverse reactions.
The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for analyzing complex molecular structures like 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide. These technologies can predict biological activity and identify optimal modifications for improving drug-like properties. Such innovations are expected to accelerate the development pipeline for novel therapeutics targeting CNS disorders.
In conclusion, 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide (CAS No. 1049365-05-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive compound for developing treatments for neurological disorders. With ongoing advancements in synthetic chemistry and computational methods, this molecule holds significant promise for future medical applications.
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